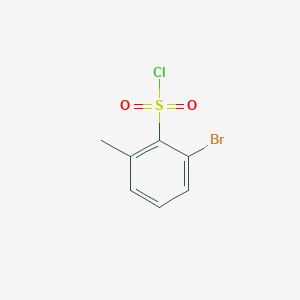

2-Bromo-6-methylbenzenesulfonyl chloride

Descripción

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic characterization of this compound provides detailed structural information through analysis of proton and carbon-13 spectra. The aromatic protons typically appear in the chemical shift range of 7.0 to 8.0 parts per million, with specific coupling patterns reflecting the substitution pattern on the benzene ring. The methyl group substituent exhibits characteristic resonance around 2.5 parts per million, appearing as a singlet due to its isolation from other proton-bearing carbons by the quaternary aromatic carbon.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic carbon atoms, with the carbon bearing the sulfonyl chloride group typically appearing at lower field due to the electron-withdrawing nature of the sulfonyl substituent. The methyl carbon resonance appears in the aliphatic region, typically around 20-25 parts per million. The InChI Key VEHWFVLFMUJFDI-UHFFFAOYSA-N provides a standardized identifier for database searches and computational studies of this compound.

Infrared Spectroscopy

Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that confirm the presence of key functional groups. The sulfur-chlorine stretching vibration in sulfonyl chlorides typically appears in the region around 370-380 wavenumbers, as established through systematic studies of aromatic sulfonyl chlorides. The sulfonyl group exhibits characteristic asymmetric and symmetric stretching vibrations around 1350-1400 and 1150-1200 wavenumbers, respectively, confirming the presence of the SO2 moiety.

Research on sulfonyl chloride infrared spectroscopy demonstrates that the sulfur-chlorine stretching frequency correlates with the electronic nature of substituents on the aromatic ring. For this compound, the presence of electron-withdrawing bromine and electron-donating methyl groups creates a complex electronic environment that influences the exact position of the sulfur-chlorine stretching band. The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while aromatic carbon-carbon stretching modes are observed in the 1400-1600 wavenumber region.

Mass Spectrometry

Mass spectrometric analysis of this compound provides molecular ion confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 269, corresponding to the calculated molecular weight. The isotope pattern reflects the presence of bromine and chlorine atoms, with characteristic isotopic distributions that confirm the elemental composition. Common fragmentation pathways include loss of chlorine (mass 35) and loss of sulfur dioxide (mass 64), resulting in fragment ions that provide structural confirmation.

Structure

2D Structure

Propiedades

IUPAC Name |

2-bromo-6-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHWFVLFMUJFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2-Bromo-6-methylbenzene. One common method is the reaction of 2-Bromo-6-methylbenzene with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with 2-Bromo-6-methylbenzenesulfonic acid or its salts to produce the sulfonyl chloride derivative. The reaction conditions are optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-6-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under basic conditions to facilitate the substitution reaction.

Reduction: Lithium aluminum hydride or other strong reducing agents are employed under anhydrous conditions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used under acidic conditions.

Major Products Formed:

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Sulfonic Acids: Formed from oxidation reactions.

Aplicaciones Científicas De Investigación

Chemistry: 2-Bromo-6-methylbenzenesulfonyl chloride is widely used as a reagent in organic synthesis. It is employed in the preparation of various sulfonamide and sulfonate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl chloride groups. This modification can alter the biological activity and stability of the biomolecules, making it useful in studying protein function and interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of diseases such as Alzheimer’s and cancer. It is used in the synthesis of bioactive molecules that target specific pathways involved in these diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a key intermediate in the manufacture of dyes, pigments, and other performance chemicals.

Mecanismo De Acción

The mechanism of action of 2-Bromo-6-methylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form covalent bonds with various nucleophilic species, leading to the formation of sulfonamide, sulfonate, and sulfonyl derivatives.

Molecular Targets and Pathways: In medicinal chemistry, the compound’s derivatives may target specific enzymes or receptors involved in disease pathways. For example, sulfonamide derivatives can inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2-Chloro-6-methylbenzenesulfonyl Chloride (C₇H₆Cl₂O₂S)

Structural Differences : The chlorine atom replaces bromine at the 2-position.

Reactivity and Properties :

- Molecular Weight : 233.14 g/mol (vs. 285.54 g/mol for the bromo analog), leading to lower density and melting point.

- Electrophilicity : Chlorine is less polarizable than bromine, reducing the compound’s reactivity in nucleophilic aromatic substitutions.

- Applications : Used in cross-coupling reactions and as a sulfonating agent, but less favored in reactions requiring heavy halogen leaving groups .

2-Bromo-6-fluorobenzoyl Chloride (C₇H₃BrClFO)

Structural Differences : Replaces the sulfonyl chloride (–SO₂Cl) with a benzoyl chloride (–COCl) group and introduces fluorine at the 6-position.

Reactivity and Properties :

- Functional Group : Benzoyl chloride reacts preferentially with alcohols and amines to form esters and amides, unlike sulfonyl chlorides, which target sulfonamides.

- Electronic Effects : Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, enhancing acylation rates .

2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol (C₁₃H₈BrCl₂NO)

Structural Differences: Incorporates a phenolic –OH group, an imine (–CH=N–), and additional chlorine substituents. Reactivity and Properties:

- Hydrogen Bonding: The phenolic –OH enables intermolecular hydrogen bonding, stabilizing crystal structures.

- Applications : Primarily studied for crystallographic properties; the imine group allows coordination with metal ions in catalysis .

(2-Bromo-6-hydroxy-3-phenyl-1-benzofuran-7-yl)methyldimethylazanium Chloride (C₁₈H₁₈BrClN₂O₂)

Structural Differences : Features a benzofuran core with a dimethylazanium group and bromide substitution.

Reactivity and Properties :

- Charge and Solubility : The quaternary ammonium group enhances water solubility, unlike neutral sulfonyl chlorides.

- Applications: Potential use in medicinal chemistry due to the benzofuran scaffold’s bioactivity .

Comparative Data Table

Key Research Findings

- Halogen Effects : Bromine in this compound increases its reactivity in SNAr reactions compared to the chloro analog, as observed in sulfonamide formation studies .

- Safety Profile : Sulfonyl chlorides, including the target compound, require careful handling due to moisture sensitivity and corrosivity; brominated analogs may pose additional toxicity risks .

Actividad Biológica

2-Bromo-6-methylbenzenesulfonyl chloride is an organic compound with the molecular formula and a molar mass of approximately 227.64 g/mol . It belongs to the class of sulfonyl chlorides, characterized by a sulfonyl group () attached to a benzene ring that also contains bromine and methyl substituents. This compound is primarily utilized in organic synthesis due to its high reactivity, particularly in the formation of sulfonamide derivatives, which have significant implications in medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to modify biomolecules through nucleophilic substitution reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity facilitates the formation of covalent bonds with various biomolecules, including proteins and peptides, thereby altering their biological activity and stability.

Applications in Medicinal Chemistry

- Drug Development : The derivatives of this compound have been explored for their potential in treating diseases such as Alzheimer's and cancer. These compounds can inhibit specific enzymes involved in disease pathways, making them valuable in therapeutic applications.

- Protein Modification : In biological research, this compound is employed to introduce sulfonyl chloride groups into proteins and peptides. This modification can significantly enhance the study of protein functions and interactions, providing insights into their roles in various biological processes.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of compounds derived from this compound against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that these compounds exhibit significant cytotoxic activity, with IC50 values ranging from 3.6 µM to 11.0 µM across different cell lines .

Table: Cytotoxic Activity of Derivatives

| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 135 | HCT-116 | 3.6 | 6.4 |

| 143 | MCF-7 | 4.5 | 5.0 |

| 150 | HeLa | 5.5 | 4.0 |

| 162 | HCT-116 | 11.0 | 1.7 |

The selectivity index is calculated based on the ratio of IC50 values against cancerous versus non-cancerous cell lines, highlighting the potential for targeted therapies.

Case Study 1: Inhibition of MDM2-p53 Interactions

In a study examining the mechanism of action for certain derivatives, it was found that while these compounds did not inhibit MDM2-p53 interactions directly, they induced G0/G1 and G2/M cell cycle arrest in a p53-independent manner . This suggests alternative pathways through which these compounds can exert their cytotoxic effects.

Case Study 2: Apoptosis Induction

Flow cytometric analysis revealed that treatment with specific derivatives led to a concentration-dependent increase in apoptotic cells among both wild-type and mutant p53 cell lines. This indicates that the derivatives can induce apoptosis effectively, making them candidates for further development in cancer therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.